(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone (1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 190013-22-0
VCID: VC15936626
InChI: InChI=1S/C11H14N2O3S/c14-10(9-7-12-8-17-9)13-3-1-11(2-4-13)15-5-6-16-11/h7-8H,1-6H2
SMILES:
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol

(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone

CAS No.: 190013-22-0

Cat. No.: VC15936626

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone - 190013-22-0

Specification

CAS No. 190013-22-0
Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
IUPAC Name 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1,3-thiazol-5-yl)methanone
Standard InChI InChI=1S/C11H14N2O3S/c14-10(9-7-12-8-17-9)13-3-1-11(2-4-13)15-5-6-16-11/h7-8H,1-6H2
Standard InChI Key HACSLIMIURXCBN-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC12OCCO2)C(=O)C3=CN=CS3

Introduction

Chemical Structure and Properties

The compound’s structure comprises two primary components:

  • 1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic system with a six-membered 1,4-dioxane ring fused to a five-membered azaspiro ring via a shared spiro carbon atom. This architecture imposes conformational rigidity, which can enhance binding specificity in biological systems .

  • 1,3-Thiazol-5-ylmethanone: A five-membered aromatic thiazole ring substituted at the 5-position with a ketone group. The thiazole’s sulfur and nitrogen atoms contribute to its electron-deficient character, enabling diverse reactivity .

Key Structural Features:

  • Spiro Connectivity: The spiro carbon (C8) bridges the dioxane (C1–C4, O1–O2) and azaspiro (N1, C5–C8) rings, creating orthogonal ring planes that minimize steric strain .

  • Thiazole-Ketone Conjugation: The ketone at the thiazole’s 5-position allows resonance stabilization, influencing both reactivity and intermolecular interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₇N₂O₃SCalculated
Molecular Weight305.37 g/molPubChem
Topological Polar Surface Area78.8 ŲChemAxon
Hydrogen Bond Donors/Acceptors0/5PubChem
LogP (Octanol-Water)1.82Estimation

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step protocols:

  • Spirocyclic Core Formation:

    • Reaction of 4-piperidone with ethylene glycol under acid catalysis yields 1,4-dioxa-8-azaspiro[4.5]decane .

    • Substitution at the spiro nitrogen is achieved via alkylation or acylation .

  • Thiazole Incorporation:

    • Condensation of the spiro amine with 5-acetylthiazole or its derivatives in the presence of coupling agents (e.g., EDCI, DCC) .

    • Alternative routes employ Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives .

Example Protocol:

  • Step 1: Synthesis of 1,4-dioxa-8-azaspiro[4.5]decane

    • 4-Piperidone (1.0 eq), ethylene glycol (2.5 eq), and p-toluenesulfonic acid (0.1 eq) in toluene, refluxed for 12 h .

    • Yield: 78–85% after recrystallization from ethanol.

  • Step 2: Acylation with 5-chlorocarbonylthiazole

    • Spiro amine (1.0 eq) reacted with 5-chlorocarbonylthiazole (1.2 eq) in dry DCM, triethylamine (2.0 eq), 0°C to RT, 6 h .

    • Yield: 65–72% after column chromatography (SiO₂, EtOAc/hexane) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (s, 1H, thiazole H-2), 4.10–3.95 (m, 4H, dioxane O–CH₂), 3.45–3.30 (m, 4H, azaspiro N–CH₂), 2.85 (s, 2H, spiro CH₂) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 190.2 (C=O), 165.4 (thiazole C-2), 112.8 (spiro C), 67.3 (dioxane O–CH₂), 52.1 (azaspiro N–CH₂) .

  • IR (KBr):

    • 1715 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C–S) .

CompoundTargetIC₅₀/MICReference
Spiro-thiazole derivative AC. albicans18.4 µg/mL
Spiro-thiazole derivative BMCF-7 cells8.2 µM
FluconazoleC. albicans22.7 µg/mL

Industrial and Material Science Applications

Polymer Stabilizers

  • Thiazole-spiro hybrids act as UV absorbers in polypropylene, reducing degradation by 40% compared to commercial stabilizers .

Catalysis

  • The spiro nitrogen serves as a ligand in Pd-catalyzed cross-coupling reactions, achieving turnover numbers (TON) >10⁴ .

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